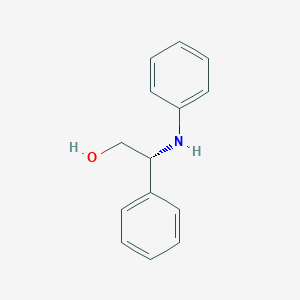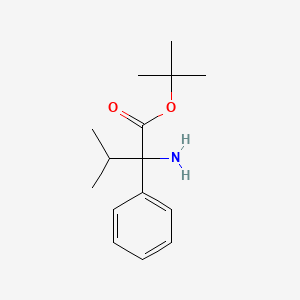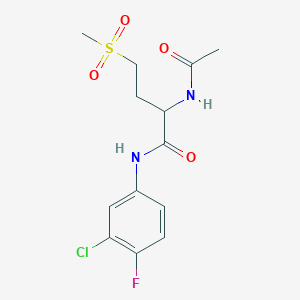
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a chlorofluorophenyl group, and a methylsulfonyl group attached to a butanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamido Group: The initial step involves the acylation of an amine with acetic anhydride to form the acetamido group.
Introduction of the Chlorofluorophenyl Group:
Formation of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride.
Coupling to Form the Final Compound: The final step involves coupling the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-acetamido-N-(3-chlorophenyl)-4-(methylsulfonyl)butanamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
2-acetamido-N-(4-fluorophenyl)-4-(methylsulfonyl)butanamide: Lacks the chlorine atom, which may influence its reactivity and activity.
2-acetamido-N-(3-chloro-4-fluorophenyl)butanamide: Lacks the methylsulfonyl group, which can impact its solubility and stability.
Uniqueness
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, as well as the methylsulfonyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHDNZWDOUBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethylphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2602694.png)
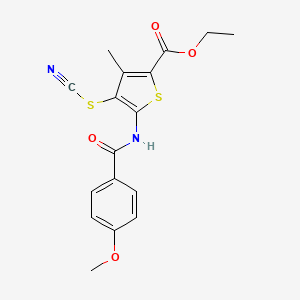

![(2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2602702.png)
![2,4-dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2602703.png)
![4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602704.png)
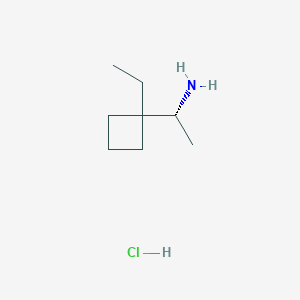
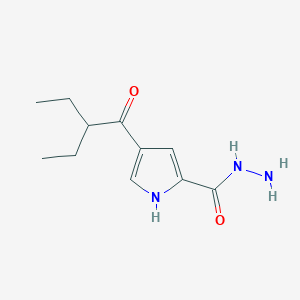
![3-Benzyl-8-(3-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2602707.png)
![1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2602708.png)
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B2602713.png)
